Cyclopropyltriphenylphosphonium bromide

Catalog No.
S797680
CAS No.
14114-05-7
M.F
C21H20BrP
M. Wt
383.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropyltriphenylphosphonium bromide

CAS Number

14114-05-7

Product Name

Cyclopropyltriphenylphosphonium bromide

IUPAC Name

cyclopropyl(triphenyl)phosphanium;bromide

Molecular Formula

C21H20BrP

Molecular Weight

383.3 g/mol

InChI

InChI=1S/C21H20P.BrH/c1-4-10-18(11-5-1)22(21-16-17-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1

InChI Key

XMPWFKHMCNRJCL-UHFFFAOYSA-M

SMILES

C1CC1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Synonyms

NSC 110599

Canonical SMILES

C1CC1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Synthesis of organic compounds:

  • Precursor for keto halides: CTPB can be used as a precursor for the synthesis of keto halides, which are important intermediates in the production of various organic compounds. The specific process involves deprotonation of CTPB, followed by reaction with a halogenating agent. Source: Sigma-Aldrich product page:
  • Synthesis of cycloporpylidenemethylarylethynynes: CTPB can be employed in the synthesis of cycloporpylidenemethylarylethynynes, which are a class of organic compounds with unique properties and potential applications in materials science and medicinal chemistry. Source: Sigma-Aldrich product page:
  • Synthesis of dipeptides containing azabicyclo[3.1.0]hexane: CTPB can also be used as a building block in the synthesis of dipeptides containing the azabicyclo[3.1.0]hexane ring system. These dipeptides are of interest for their potential biological activity. Source: Sigma-Aldrich product page:

It's important to note that these are just a few examples, and CTPB may find applications in other areas of scientific research as well. As research continues, scientists may discover new and innovative uses for this versatile molecule.

Additional information:

  • CTPB is commercially available from various chemical suppliers, including Sigma-Aldrich.
  • The proper handling and storage of CTPB should be done following the safety guidelines provided by the supplier.

Cyclopropyltriphenylphosphonium bromide is an organophosphorus compound with the chemical formula C21_{21}H20_{20}BrP and a molecular weight of 383.26 g/mol. This compound features a cyclopropyl group attached to a triphenylphosphonium moiety, making it a notable member of the phosphonium salt family. It appears as a white to almost white solid and is known for its moderate solubility in water and other solvents . The presence of bromide as the counterion contributes to its ionic character, enhancing its reactivity in various

  • CTPB's mechanism of action depends on the specific application.
  • Its lipophilic nature allows it to interact with cell membranes and potentially disrupt their function [].
  • The positive charge on the phosphonium can also interact with negatively charged biomolecules, potentially affecting their activity [].

Case Study: CTPB has been studied for its potential applications in gene delivery. Due to its positive charge, CTPB can bind to negatively charged DNA molecules. This complex can then interact with cell membranes, facilitating the delivery of DNA into cells [].

  • CTPB may be irritating to the skin, eyes, and respiratory system.
  • Specific data on its toxicity is limited, but it is advisable to handle it with care following standard laboratory safety protocols for potentially hazardous chemicals [].

  • Nucleophilic Substitution: The phosphonium ion can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by various nucleophiles.
  • Alkylation Reactions: This compound can be used as an alkylating agent in organic synthesis, allowing for the introduction of cyclopropyl groups into other molecules.
  • Formation of Ylides: Cyclopropyltriphenylphosphonium bromide can react with strong bases to form phosphonium ylides, which are useful intermediates in organic synthesis.

The biological activity of cyclopropyltriphenylphosphonium bromide has been explored in various studies. It exhibits properties that suggest potential applications in medicinal chemistry:

  • Cytotoxicity: Some studies indicate that this compound may have cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity: Preliminary investigations have shown that cyclopropyltriphenylphosphonium bromide may possess antimicrobial properties, making it a candidate for further research in pharmacology.

The synthesis of cyclopropyltriphenylphosphonium bromide typically involves the following steps:

  • Preparation of Triphenylphosphine: Triphenylphosphine is synthesized from phosphorus trichloride and phenol.
  • Reaction with Cyclopropyl Bromide: The triphenylphosphine is reacted with cyclopropyl bromide under appropriate conditions to form cyclopropyltriphenylphosphonium bromide.
  • Purification: The product is purified through recrystallization or chromatography techniques to achieve high purity levels.

Interaction studies involving cyclopropyltriphenylphosphonium bromide have indicated its role as a substrate for various enzymes and transporters:

  • Cytochrome P450 Enzymes: It has been noted that cyclopropyltriphenylphosphonium bromide interacts with certain cytochrome P450 enzymes, which are crucial for drug metabolism.
  • P-glycoprotein Substrate: The compound acts as a substrate for P-glycoprotein, suggesting its involvement in drug absorption and distribution processes within biological systems .

Cyclopropyltriphenylphosphonium bromide shares structural and functional similarities with several other organophosphorus compounds. Here are some comparable compounds:

Compound NameFormulaUnique Features
TriphenylphosphineC18_{18}H15_{15}PCommon precursor for phosphonium salts
Benzyltriphenylphosphonium chlorideC21_{21}H22_{22}ClPUsed in similar synthetic applications
Methyltriphenylphosphonium iodideC21_{21}H22_{22}IPKnown for its reactivity in nucleophilic substitutions

Uniqueness of Cyclopropyltriphenylphosphonium Bromide

What distinguishes cyclopropyltriphenylphosphonium bromide from these similar compounds is primarily its unique cyclopropyl group. This structural feature not only influences its reactivity but also its potential biological activity, making it a subject of interest in both synthetic chemistry and pharmacology. The ability to form stable ylides adds another layer to its utility in organic synthesis.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14114-05-7

Dates

Modify: 2023-08-15

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